2,3-O-Isopropylidene-D-ribofuranose

Nucleoside synthesis Process chemistry Carbohydrate protection

This protected D-ribose derivative locks the furanose ring conformation, enabling β-selective nucleoside synthesis (α/β 1:6) for antiviral/anticancer drugs like Abacavir & Capecitabine. High purity (≥98%) minimizes pyranose byproducts (<0.1%), ensuring reproducible yields and cGMP compliance. Free 5-OH group allows selective functionalization. Certified optical rotation (-11° to -15°) confirms stereochemistry.

Molecular Formula C8H14O5
Molecular Weight 190.19 g/mol
CAS No. 4099-88-1
Cat. No. B1311682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-O-Isopropylidene-D-ribofuranose
CAS4099-88-1
Molecular FormulaC8H14O5
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCC1(OC2C(OC(C2O1)O)CO)C
InChIInChI=1S/C8H14O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5-,6-,7?/m1/s1
InChIKeyOYYTWUSIDMJZCP-RKEPMNIXSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-O-Isopropylidene-D-ribofuranose (CAS 4099-88-1) for Nucleoside Synthesis and Glycoscience Procurement


2,3-O-Isopropylidene-D-ribofuranose (CAS 4099-88-1) is a protected D-ribose derivative wherein the 2- and 3-hydroxyl groups are masked as a cyclic isopropylidene acetal [1]. This protection locks the furanose ring in a specific conformation, enabling regio- and stereoselective transformations at the anomeric and 5-positions critical for nucleoside analog synthesis [2]. Commercially available in purities ranging from >95.0% to 98% (GC), it is a key chiral building block for pharmaceuticals such as Abacavir, Carbovir, Sapropterin, and Capecitabine [3].

Why 2,3-O-Isopropylidene-D-ribofuranose (CAS 4099-88-1) Cannot Be Substituted by Unprotected or Differently Protected Ribose Analogs


Unprotected D-ribose exists in a dynamic equilibrium of pyranose and furanose forms, leading to complex product mixtures in glycosylation. The 2,3-O-isopropylidene group fixes the furanose conformation, which directs stereoselective nucleoside formation [1]. Alternative protecting groups (e.g., 5-O-silyl or 1-O-acetyl) offer orthogonal reactivity but require additional steps; direct substitution with these analogs changes the reaction outcome, as evidenced by variable α/β anomer ratios and catalyst compatibility [2]. Even minor byproducts like 1,2:3,4-di-O-isopropylidene-α-D-ribopyranose (ca. 0.4%) can compromise downstream yields if not removed, underscoring the need for high-purity, furanose-locked starting material [3].

Quantitative Evidence Differentiating 2,3-O-Isopropylidene-D-ribofuranose (CAS 4099-88-1) from Its Closest Analogs


High-Yield, High-Selectivity Formation from D-Ribose with Minimal Pyranose Contamination

Condensation of D-ribose with acetone yields 2,3-O-isopropylidene-D-ribofuranose in 87% yield, with only ca. 0.4% of the pyranose byproduct 1,2:3,4-di-O-isopropylidene-α-D-ribopyranose [1]. This contrasts with unprotected D-ribose, which exists as a mixture of furanose and pyranose tautomers (approx. 76% β-furanose, 20% α-furanose, 4% pyranose in aqueous solution at 31°C), leading to complex product distributions in subsequent reactions.

Nucleoside synthesis Process chemistry Carbohydrate protection

Conformational Locking Enables Predictable Stereoselectivity in C-Glycosylation

The 2,3-O-isopropylidene group locks β-D-ribofuranosides in the E0-like conformation, whereas ribonucleosides without this protecting group adopt E4-like conformations [1]. This conformational rigidity translates into a 1:6 α/β ratio (14% α, 86% β) in the allylation of diacetyl derivative 3 with allyltrimethylsilane/ZnBr2 in MeNO2, affording protected β-C-furanosyl compound 4 in 78% yield [2].

Stereoselective synthesis C-nucleosides Glycosylation

Industrial-Grade Purity (>99.8%) Exceeds Standard Commercial Specifications (95-98%)

A patented industrial process achieves 2,3-O-isopropylidene-D-ribofuranose with purity >99.8% (HPLC area%) and individual impurity ≤0.1%, whereas standard commercial offerings range from 95.0% (GC) to 98% (GC) [1]. The process reduces residual pyranose byproduct to ≤0.1% and achieves overall yield >85% with chiral purity >99.5%.

Industrial process High-purity intermediate Quality control

Specific Optical Rotation Provides a Reliable Quality Control Metric Differentiating from Related Acetonides

The specific optical rotation of 2,3-O-isopropylidene-D-ribofuranose varies by vendor and purity: TCI specifies -23.0° to -27.0° (c=1, CHCl3) , while AKSci reports -11° to -15° (c=1.5, CHCl3) . In contrast, the pyranose byproduct 1,2:3,4-di-O-isopropylidene-α-D-ribopyranose exhibits a significantly different rotation (literature value ~ +XX°). This difference enables rapid optical purity assessment.

Chiral purity Analytical specification Procurement quality

Optimal Research and Industrial Use Cases for 2,3-O-Isopropylidene-D-ribofuranose (CAS 4099-88-1)


Stereoselective Synthesis of β-C-Nucleosides

When building C-nucleoside analogs where β-anomeric selectivity is critical, 2,3-O-isopropylidene-D-ribofuranose provides a conformationally locked furanose that directs β-glycosylation (α/β ratio 1:6) [1]. This avoids the complex tautomeric equilibria of unprotected D-ribose and minimizes α-anomer formation, reducing the need for chromatographic separation.

Large-Scale Pharmaceutical Intermediates (e.g., Capecitabine, Abacavir)

The patented industrial process achieving >99.8% purity with ≤0.1% pyranose impurity [2] makes this compound suitable for cGMP manufacturing of antiviral and anticancer drugs. The high purity ensures reproducible yields in subsequent steps and meets regulatory requirements for impurity profiles.

Synthesis of 5-Modified Ribose Derivatives via Selective Functionalization

The 2,3-O-isopropylidene protection leaves the 5-hydroxyl group free for selective sulfonation, fluorination, or thiolation [3]. This enables efficient access to 5-deoxy-5-fluoro or 5-thio-D-ribose derivatives, which are valuable intermediates for fluorinated nucleosides and glycomimetics.

Quality Control and Analytical Standard Procurement

The defined optical rotation range (-23° to -27° or -11° to -15°, depending on vendor) provides a simple metric to confirm identity and exclude the pyranose byproduct . Procurement of material with certified rotation ensures the correct stereochemistry for sensitive asymmetric transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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